3-Methyl-2-(p-fluorophenyl)crotonic acid
Description
3-Methyl-2-(p-fluorophenyl)crotonic acid is a fluorinated derivative of crotonic acid (E-2-butenoic acid), characterized by a methyl group at position 3 and a p-fluorophenyl substituent at position 2. This compound belongs to a broader class of α,β-unsaturated carboxylic acids, which are known for their reactivity in conjugate addition reactions and applications in polymer chemistry, pharmaceuticals, and agrochemicals .
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C11H11FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-6H,1-2H3,(H,13,14) |
InChI Key |
PEBKIKTZSKFGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)F)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Key Structural Differences :
- 3-(Trifluoromethyl)crotonic acid (C₅H₅F₃O₂, MW 154.09) replaces the p-fluorophenyl group with a trifluoromethyl (-CF₃) group, significantly increasing electronegativity and steric bulk .
- 4,4,4-Trifluoro-3-(4-fluorophenyl)-(E)-crotonic acid (C₁₀H₅F₄O₂, MW 236.14) combines both trifluoromethyl and p-fluorophenyl substituents, leading to enhanced polarity and a melting point of 147–149°C .
Table 1: Comparative Physical Properties
Acidity and Reactivity
- Acidity: Fluorine’s electron-withdrawing nature lowers the pKa of α,β-unsaturated acids compared to non-fluorinated analogs. For example, crotonic acid has a pKa of ~4.7, while trifluoromethylated derivatives are more acidic due to -CF₃ stabilization of the conjugate base .
- Thermal Stability: Fluorinated crotonic acids may resist β-elimination (a degradation pathway observed in polyhydroxyalkanoates) better than non-fluorinated analogs, as seen in studies where crotonic acid formation increased with temperature in P3HB backbones .
Industrial and Pharmaceutical Potential
- Polymer Chemistry: Fluorinated crotonic acids may serve as monomers for high-performance polymers with improved thermal stability and chemical resistance .
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